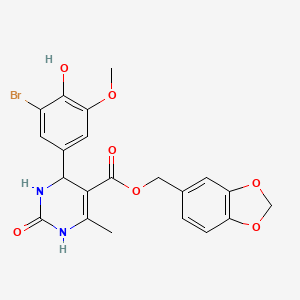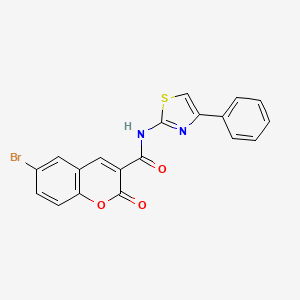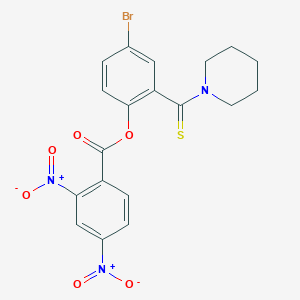![molecular formula C14H13BrN4O3S B11662817 2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoaniline group, a nitrothienyl group, and a propanohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide typically involves the following steps:
Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent.
Synthesis of 5-nitro-2-thiophene carboxaldehyde: This involves nitration of thiophene followed by formylation.
Condensation Reaction: The final step involves the condensation of 4-bromoaniline with 5-nitro-2-thiophene carboxaldehyde in the presence of propanohydrazide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazide moiety can participate in acylation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted anilines.
Applications De Recherche Scientifique
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The nitro and bromo groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((E)-{[{2-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxyacetic acid
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate
Uniqueness
2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups enhances its potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H13BrN4O3S |
|---|---|
Poids moléculaire |
397.25 g/mol |
Nom IUPAC |
2-(4-bromoanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H13BrN4O3S/c1-9(17-11-4-2-10(15)3-5-11)14(20)18-16-8-12-6-7-13(23-12)19(21)22/h2-9,17H,1H3,(H,18,20)/b16-8+ |
Clé InChI |
VTEBBVAAJDYBBB-LZYBPNLTSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662735.png)
![Methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11662748.png)

![N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)
![Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11662769.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11662784.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)


![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
